N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3OS/c21-14-8-10-15(11-9-14)22-20(25)17-13-24(16-5-2-1-3-6-16)23-19(17)18-7-4-12-26-18/h1-13H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDYIEFTZKRAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole derivative.
Introduction of the iodophenyl group: This step involves the iodination of the phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the thiophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophenyl boronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, hydrogen peroxide
Reducing agents: Tin(II) chloride, palladium on carbon (Pd/C)
Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide)
Catalysts: Palladium catalysts for cross-coupling reactions
Major Products
Sulfoxides and sulfones: From oxidation of the thiophenyl group
Amines: From reduction of nitro groups
Substituted derivatives: From nucleophilic substitution reactions
Scientific Research Applications
N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound can be used to investigate the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Material Science: It may be explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting enzymes: The compound could bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways.
Modulating receptors: It may interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.
Interfering with DNA/RNA: The compound could intercalate into DNA or RNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide with structurally related pyrazole and thiophene derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Effects on Activity
- Halogenation: The 4-iodophenyl group in the target compound contributes to moderate anticancer activity (IC₅₀ = 99.7 µM) . However, in antibacterial assays, 4-chlorophenyl analogs demonstrated superior activity (MIC = 25 µg/mL) compared to methyl or methoxy substituents . Notably, halogen size (F, Cl, Br, I) showed minimal impact on monoacylglycerol lipase (MGL) inhibition in maleimide derivatives, suggesting target-dependent effects . Thiophene vs. Other Heterocycles:
- Thiophene-containing compounds (e.g., compound 6 in ) exhibited enhanced anticancer activity, likely due to improved π-π stacking or hydrophobic interactions. Replacing thiophene with indole (as in 7a ) or pyridine alters activity profiles, emphasizing the role of heterocycle choice.
- Carboxamide vs. Sulfonamide :
- Sulfonamide derivatives (e.g., compound 6 ) showed superior potency (IC₅₀ < 48 µM) compared to carboxamides, highlighting the importance of the sulfonamide moiety in target engagement.
Physicochemical Properties
- Melting Points and Solubility: Pyrazole carboxamides with trifluoromethyl groups (e.g., compound 1 in ) exhibit high melting points (>200°C), suggesting crystalline stability.
Key Research Findings
Anticancer Activity :
- The target compound’s moderate activity against MCF7 cells (IC₅₀ = 99.7 µM) is outperformed by sulfonamide-thiophene hybrids (IC₅₀ < 48 µM) , suggesting that replacing the carboxamide with a sulfonamide group could enhance potency.
Biological Activity
N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2OSI |
| Molecular Weight | 382.37 g/mol |
| Melting Point | Not available |
| Density | Not available |
| Boiling Point | Not available |
This compound features a pyrazole core substituted with an iodophenyl group and a thiophene moiety, which contributes to its biological activity.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific activities of this compound are summarized below.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds related to N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole showed promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those for standard antibiotics .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various cancer cell lines. Research indicates that N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole exhibits cytotoxic effects against several cancer types by inducing apoptosis and inhibiting cell proliferation. In vitro studies revealed IC50 values in the micromolar range, indicating substantial efficacy .
The mechanisms underlying the biological activities of N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of inflammatory mediators.
- Modulation of Cytokine Production : By downregulating pro-inflammatory cytokines like TNF-alpha and IL-6, the compound can mitigate inflammation and associated pain.
- Induction of Apoptosis : In cancer cells, N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole may trigger apoptotic pathways through the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A study involving a series of pyrazole compounds showed that those with halogen substitutions exhibited enhanced anti-inflammatory activity compared to their non-halogenated counterparts. The presence of iodine in N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole was crucial for its potency .
- Case Study 2 : In a clinical trial assessing the safety and efficacy of pyrazole-based drugs for chronic pain management, patients reported significant relief from symptoms with minimal side effects when treated with formulations containing this compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step protocol involving condensation of substituted aldehydes, ketones, and ω-cyanoacetophenone derivatives under reflux in n-butanol with ammonium acetate as a catalyst . Optimization includes monitoring reaction progress via LC-MS and adjusting solvent polarity (e.g., ethanol vs. DMF) to improve yield. Post-synthesis purification involves recrystallization from ethanol or column chromatography .
Q. How is structural characterization performed for pyrazole-4-carboxamide derivatives?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography (if single crystals are obtainable) for absolute configuration determination . NMR spectroscopy (¹H/¹³C) is critical for verifying substituent positions, particularly the thiophene and iodophenyl moieties. For example, coupling constants in ¹H NMR can distinguish between regioisomers .
Q. What preliminary biological assays are recommended for evaluating this compound?
- Methodology : Begin with in vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) and antimicrobial testing (e.g., against Candida albicans or Staphylococcus aureus). For receptor-targeted studies, competitive binding assays using radiolabeled ligands (e.g., [³H]CP55940 for CB1 receptor affinity) are advised .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for enhancing target selectivity?
- Methodology : Systematically modify substituents on the phenyl, thiophene, or carboxamide groups. For example:
- Replace the 4-iodophenyl group with 4-chlorophenyl or 4-fluorophenyl to assess halogen effects on receptor binding .
- Introduce methyl or trifluoromethyl groups at the pyrazole 3-position to evaluate steric/electronic impacts on activity .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like CB1 receptors or fungal enzymes .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Orthogonal assays : Combine in vitro binding data (e.g., CB1 receptor affinity ) with functional assays (e.g., cAMP inhibition ).
- Metabolic stability : Assess liver microsomal stability to rule out false negatives due to rapid degradation .
- Species specificity : Compare activity in murine vs. human cell lines to identify interspecies variability .
Q. How can molecular modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .
- Simulate blood-brain barrier (BBB) penetration via PAMPA-BBB assays or in silico tools (e.g., SwissADME) .
- Optimize solubility by introducing ionizable groups (e.g., sulfonamide) or co-crystallization with cyclodextrins .
Q. What techniques validate target engagement in complex biological systems?
- Methodology :
- Receptor internalization assays : For CB1 receptor studies, measure agonist-induced internalization via fluorescence-tagged receptors .
- CRISPR/Cas9 knockout models : Confirm on-target effects by comparing activity in wild-type vs. receptor-deficient cell lines .
- PET imaging : Use radiolabeled analogs (e.g., [¹⁸F]-labeled derivative) for in vivo biodistribution studies .
Key Research Gaps
- Limited data on metabolite identification (e.g., cytochrome P450-mediated oxidation of the thiophene ring).
- Need for in vivo efficacy studies in disease models (e.g., neuropathic pain or fungal infection).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
